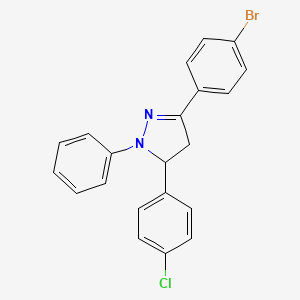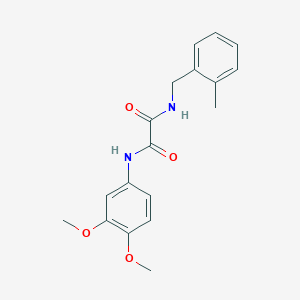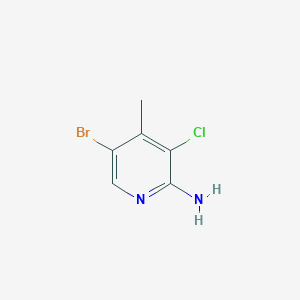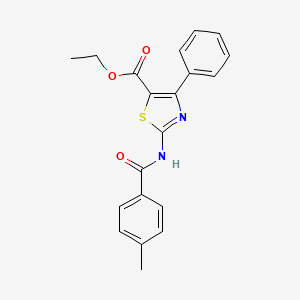
3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenylhydrazine with a 1,3-diketone or a β-keto ester. The phenylhydrazine would first be substituted with the appropriate halogens to form 4-bromophenylhydrazine and 4-chlorophenylhydrazine .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The bromine and chlorine substituents on the phenyl rings make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. For example, the presence of halogens might increase its molecular weight and could potentially influence its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Molecular Structure : Compounds structurally similar to 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole have been synthesized using various condensation and cyclization reactions. Studies involve characterization by spectral and X-ray diffraction methods, providing insights into their molecular and crystal structures (Prabhudeva et al., 2017).
Photophysical and Spectroscopic Analysis
- Solvatochromic and Crystal Studies : The photophysical properties of similar compounds have been investigated in different solvents. Studies include emission spectrum analysis in polar solvents, with findings on extinction coefficients, quantum yield, and dipole moments (Singh et al., 2013).
Antimicrobial and Biological Activity
- Antimicrobial Potential : Research on pyrazole derivatives indicates significant antimicrobial properties. Studies show in vitro activity against bacteria and fungi, supported by molecular docking analysis to understand binding mechanisms (Sivakumar et al., 2020).
Computational and Theoretical Analysis
- Quantum Chemical Calculations and Molecular Docking : Computational studies on similar compounds have been conducted using density functional theory. These studies involve molecular orbital analysis, molecular electrostatic potential surface predictions, and docking studies to predict antimicrobial activity (Viji et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-bromophenyl)-3-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGVVOPGRLLZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2451376.png)
![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2451377.png)
![4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2451378.png)

![N-[1-(4-fluorophenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2451383.png)
![4-Ethyl-5-fluoro-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2451384.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2451390.png)



![2-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2451396.png)
![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2451397.png)